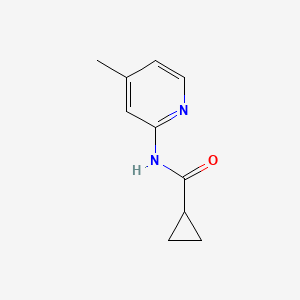

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C10H12N2O/c1-7-4-5-11-9(6-7)12-10(13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12,13) |

InChI Key |

JAJAKJJJFBKTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the cyclopropane ring.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have focused on the anticancer potential of N-(4-methylpyridin-2-yl)cyclopropanecarboxamide. Research indicates that this compound exhibits moderate to strong inhibitory effects on various cancer cell lines, including lung (A549), colon (HT-29), and others.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Inhibition of cell proliferation |

| HT-29 | 20 | Induction of apoptosis |

| H460 | 18 | Cell cycle arrest |

In a study, derivatives of this compound were synthesized and evaluated for their cytotoxic activities against these cell lines, revealing promising results that suggest further investigation into its mechanism of action is warranted .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented through in vitro studies. The compound demonstrated significant reductions in nitric oxide production in microglial cells, which are crucial mediators of inflammation in the central nervous system.

- Concentration Tested : 10 µM

- Reduction in Nitric Oxide Levels : Over 70% compared to untreated controls

This suggests that the compound may offer therapeutic benefits in treating neuroinflammatory conditions.

Neurological Applications

Research has also highlighted the potential use of this compound as a neuroprotective agent. Its ability to inhibit specific kinases linked to neurodegenerative diseases positions it as a candidate for further development in treating conditions such as Alzheimer's disease.

| Kinase Targeted | IC50 (µM) | Potential Application |

|---|---|---|

| GSK-3β | 50 | Alzheimer's treatment |

| CDK5 | 45 | Neuroprotection |

These findings indicate that the compound may modulate critical pathways involved in neuronal survival and function .

Case Study 1: Antitumor Efficacy

In a comprehensive study evaluating the antitumor efficacy of this compound derivatives, researchers synthesized several analogs and assessed their activity against multiple cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than established chemotherapeutics, suggesting its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Mechanism

Another study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability, highlighting its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compounds with substituent changes on the pyridine ring exhibit distinct physicochemical and biological properties:

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight | Key Applications/Targets | Reference |

|---|---|---|---|---|---|

| N-(4-methylpyridin-2-yl)cyclopropanecarboxamide | 4-methyl | C₁₀H₁₁N₂O | 175.21* | Intermediate for kinase inhibitors | [7, 5] |

| N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | 5-amino | C₉H₁₁N₃O | 177.21 | Antimicrobial activity | [10] |

| N-(4-(3-cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23) | 4-(3-cyanophenyl) | C₁₆H₁₂N₃O | 262.29 | GSK-3β inhibition | [1] |

| N-(4-(2-fluorophenoxy)pyridin-2-yl)cyclopropanecarboxamide | 4-(2-fluorophenoxy) | C₁₅H₁₂FN₂O₂ | 283.27 | c-Met kinase inhibition | [4] |

*Calculated based on standard atomic weights.

- Key Observations: Introduction of electron-withdrawing groups (e.g., cyano in Compound 23) enhances polarity and may improve target binding affinity, as seen in GSK-3β inhibitors (IC₅₀ values < 1 μM in related studies) .

Heterocyclic Ring Replacements

Replacing the pyridine ring with other heterocycles alters solubility and bioactivity:

| Compound Name | Heterocycle | Molecular Formula | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|---|

| N-(thiazol-2-yl)cyclopropanecarboxamide | Thiazole | C₇H₈N₂OS | 168.21 | Crystallographically characterized; antimicrobial potential | [12] |

| N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide | Pyridinylsulfonyl | C₉H₁₀N₂O₃S | 238.25 | CFTR-mediated disease treatment | [8] |

- Key Observations :

- Thiazole derivatives (e.g., ) exhibit improved crystallinity and antimicrobial activity compared to pyridine-based analogs, likely due to enhanced hydrogen-bonding capabilities .

- Sulfonyl-linked derivatives () demonstrate expanded therapeutic applications, such as CFTR modulation, attributed to the sulfonyl group’s role in protein interactions .

Functional Group Additions in the Cyclopropane Moiety

Modifications to the cyclopropane carboxamide group influence metabolic stability and binding kinetics:

| Compound Name (Example) | Cyclopropane Modification | Molecular Weight | Biological Activity | Reference |

|---|---|---|---|---|

| N-(4-methylpyridin-2-yl)benzenesulfonamide | Sulfonamide replacement | 245.29 | Antibacterial (Gram-positive) | [7] |

| N-(4-methylpyridin-2-yl)acetamide | Acetamide replacement | 150.18 | Not reported (structural analog) | N/A |

- Key Observations :

- Sulfonamide derivatives () show broader-spectrum antibacterial activity compared to carboxamides, possibly due to increased acidity and membrane permeability .

- The cyclopropane ring in carboxamides may confer metabolic resistance by reducing oxidative degradation, a common issue with linear alkyl chains .

Data Tables

Table 1: Comparative Molecular Properties of Selected Analogs

*Predicted using fragment-based methods.

Biological Activity

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, neuroprotective effects, and potential as a therapeutic agent against various diseases, supported by data tables and research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to N-(4-methylpyridin-2-yl) derivatives. For instance, research focusing on N-(4-methylpyridin-2-yl)thiophene-2-carboxamides demonstrated promising results against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli strains. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities and interactions with bacterial enzymes.

Table 1: Antibacterial Activity of N-(4-methylpyridin-2-yl) Compounds

| Compound | Activity Against ESBL-producing E. coli | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|

| 4a | High | -9.5 | Best fit with β-lactamase |

| 4c | Moderate | -8.7 | Effective inhibitor |

| 4d | Low | -7.0 | Less effective |

The compounds 4a and 4c exhibited the highest activity, showing strong interactions with the β-lactamase enzyme, which is crucial for combating antibiotic resistance .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly as a glycogen synthase kinase-3β (GSK-3β) inhibitor. A study assessed its effects on cognitive function in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide.

Table 2: Effects of this compound on Cognitive Function

| Group | Memory Score (Mean ± SEM) | Treatment Duration (Days) |

|---|---|---|

| Control | 85 ± 3 | 14 |

| Aβ Model | 45 ± 5 | 14 |

| Donepezil | 75 ± 4 | 14 |

| Low-dose N-(4-methyl...) | 65 ± 6 | 14 |

| High-dose N-(4-methyl...) | 80 ± 3 | 14 |

The high-dose group showed significant improvement in memory scores compared to the Aβ model group, indicating that the compound may exert protective effects through antioxidant and anti-apoptotic mechanisms .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of GSK-3β : This inhibition is linked to improved synaptic plasticity and cognitive function.

- Antibacterial Mechanism : The compound's ability to bind effectively to β-lactamase enzymes disrupts bacterial resistance mechanisms, enhancing sensitivity to antibiotics.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of N-(4-methylpyridin-2-yl) were tested against clinical isolates of E. coli. The results indicated that compounds with specific structural modifications exhibited enhanced antibacterial activity, suggesting avenues for further optimization.

Case Study 2: Neuroprotection in Alzheimer's Disease

In another study involving Sprague-Dawley rats, the administration of this compound resulted in statistically significant improvements in behavioral tests assessing learning and memory, further supporting its potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Q. What computational tools predict crystallographic outcomes for novel derivatives?

- Methodology : Use Mercury (CCDC) to analyze packing motifs and Polymorph Predictor (Materials Studio) for polymorph screening. Pair with Gaussian09 for conformational analysis to prioritize synthetically accessible geometries .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.